Introduction: The Scientific Imperative to Characterize 2-(2,5-Dimethylphenyl)morpholine
Introduction: The Scientific Imperative to Characterize 2-(2,5-Dimethylphenyl)morpholine
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(2,5-Dimethylphenyl)morpholine
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved drugs and bioactive molecules.[1][2][3] Its utility stems from its favorable physicochemical properties, metabolic stability, and its ability to be synthetically modified to interact with a wide array of biological targets.[2][3] When incorporated into a 2-phenylmorpholine scaffold, the resulting derivatives have frequently demonstrated significant activity within the central nervous system (CNS).[4][5] The parent compound, 2-phenylmorpholine, is a potent norepinephrine-dopamine releasing agent (NDRA), establishing a clear precedent for this chemical class to interact with monoamine systems.[6]
This guide focuses on a specific derivative, 2-(2,5-Dimethylphenyl)morpholine. The addition of dimethyl groups to the phenyl ring is anticipated to modulate the compound's lipophilicity and steric profile, thereby altering its affinity and selectivity for biological targets compared to the parent compound. A thorough in vitro characterization is the foundational step in understanding its therapeutic potential and off-target liability.
This document provides a comprehensive, step-by-step framework for researchers and drug development professionals to elucidate the in vitro mechanism of action of 2-(2,5-Dimethylphenyl)morpholine. We will proceed with a logical, phased experimental approach, beginning with primary target screening at the most probable targets—the monoamine transporters—followed by functional characterization and secondary target profiling. Each protocol is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and reproducibility.
Phase 1: Primary Target Identification via Radioligand Binding Assays
Rationale: Based on the known pharmacology of the 2-phenylmorpholine class, the primary hypothesis is that 2-(2,5-Dimethylphenyl)morpholine interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6] Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter. These assays measure the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound, allowing for the calculation of the inhibitory constant (Ki), a direct measure of binding affinity.
Experimental Workflow: Radioligand Binding
Caption: Workflow for Radioligand Binding Assays.
Detailed Protocol: Monoamine Transporter Binding Assays
This protocol is adapted from standard methodologies for assessing ligand binding to monoamine transporters.[7]
-
Preparation of Cell Membranes:
-
Utilize HEK293 cells stably transfected with human DAT, NET, or SERT.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
Perform assays in a 96-well plate format.
-
To each well, add:
-
50 µL of assay buffer containing the appropriate radioligand.
-
For DAT: [³H]WIN 35,428 (a cocaine analog)
-
For NET: [³H]Nisoxetine
-
For SERT: [³H]Citalopram
-
-
25 µL of test compound (2-(2,5-Dimethylphenyl)morpholine) at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
25 µL of prepared cell membranes.
-
-
Controls:
-
Total Binding: Vehicle instead of test compound.
-
Non-specific Binding: A high concentration of a known, potent inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT) to saturate all specific binding sites.
-
-
-
Incubation and Filtration:
-
Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filter mats, washing immediately with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Allow the filter mats to dry, then add scintillation cocktail.
-
Quantify the trapped radioactivity using a liquid scintillation counter.
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percent inhibition of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
The binding affinities should be summarized in a clear, tabular format.
| Target Transporter | Radioligand | Test Compound Ki (nM) |
| Dopamine (DAT) | [³H]WIN 35,428 | Experimental Value |
| Norepinephrine (NET) | [³H]Nisoxetine | Experimental Value |
| Serotonin (SERT) | [³H]Citalopram | Experimental Value |
Phase 2: Functional Activity at Monoamine Transporters
Rationale: While binding assays confirm affinity, they do not reveal the functional consequence of that binding. The compound could be an inhibitor of neurotransmitter reuptake or a substrate that induces transporter-mediated efflux (a "releaser"). Neurotransmitter uptake inhibition assays are crucial for determining functional potency (IC50).[7] Subsequent substrate release assays can then differentiate between these two distinct mechanisms of action.
Detailed Protocol: Neurotransmitter Uptake Inhibition Assay
This protocol is based on established methods using tracer substrates in transporter-expressing cells.[7]
-
Cell Culture:
-
Plate HEK293 cells stably expressing DAT, NET, or SERT in 96-well plates and grow to confluence.
-
-
Assay Execution:
-
On the day of the experiment, wash the cells with Krebs-HEPES buffer (KHB).
-
Pre-incubate the cells for 5-10 minutes with various concentrations of 2-(2,5-Dimethylphenyl)morpholine or control compounds.
-
Initiate the uptake reaction by adding a mixture of the same compound concentrations plus a low concentration of a radiolabeled substrate:
-
For DAT: [³H]Dopamine
-
For NET: [³H]Norepinephrine
-
For SERT: [³H]Serotonin (5-HT)
-
-
Controls:
-
100% Uptake: Vehicle control.
-
Non-specific Uptake: A high concentration of a known uptake inhibitor (as used in the binding assay).
-
-
-
Termination and Lysis:
-
Allow the uptake to proceed for a short, linear period (e.g., 1-5 minutes) at room temperature.
-
Rapidly terminate the reaction by washing the cells with ice-cold KHB.
-
Lyse the cells with 1% SDS.
-
-
Data Acquisition and Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify radioactivity.
-
Calculate specific uptake = (Uptake in presence of vehicle) - (Uptake in presence of known inhibitor).
-
Determine the IC50 value for uptake inhibition by plotting the percent inhibition of specific uptake against the log concentration of the test compound.
-
Detailed Protocol: Substrate Release Assay
This assay determines if the compound actively promotes neurotransmitter efflux, a hallmark of releasing agents like amphetamine.
-
Cell Loading:
-
Wash transporter-expressing cells with KHB.
-
Load the cells with a radiolabeled neurotransmitter (e.g., [³H]Dopamine for DAT-expressing cells) by incubating for 30-60 minutes at 37°C.
-
Wash the cells multiple times with fresh KHB to remove extracellular radiolabel.
-
-
Eliciting Release:
-
Add KHB containing various concentrations of 2-(2,5-Dimethylphenyl)morpholine, a known releasing agent (e.g., d-amphetamine), or a known uptake inhibitor (e.g., cocaine).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Data Acquisition and Analysis:
-
Collect the supernatant (extracellular medium).
-
Lyse the cells to determine the amount of radiolabel remaining intracellularly.
-
Quantify radioactivity in both fractions using a scintillation counter.
-
Calculate the percentage of total radiolabel released into the medium for each condition.
-
Plot the percentage of release against the log concentration of the compound to determine the EC50 for release. A significant, dose-dependent increase in efflux compared to the uptake inhibitor control indicates a releasing mechanism.
-
Data Presentation
Functional data should be compiled to provide a comprehensive profile.
| Target | Functional Assay | Potency (IC50/EC50, nM) |
| DAT | Uptake Inhibition | Experimental Value |
| NET | Uptake Inhibition | Experimental Value |
| SERT | Uptake Inhibition | Experimental Value |
| DAT | Substrate Release | Experimental Value |
| NET | Substrate Release | Experimental Value |
| SERT | Substrate Release | Experimental Value |
Phase 3: Secondary Target Profiling - Monoamine Oxidase (MAO) Inhibition
Rationale: Some CNS-active compounds can inhibit monoamine oxidase (MAO), the enzyme responsible for degrading monoamine neurotransmitters.[8] Inhibition of MAO can potentiate the effects of monoamine transporter blockade and may contribute to the overall pharmacological profile. It is therefore essential to screen 2-(2,5-Dimethylphenyl)morpholine for activity against both MAO-A and MAO-B isoforms.[9]
Experimental Workflow: MAO-Glo™ Assay
Caption: Workflow for MAO-Glo™ Chemiluminescent Assay.
Detailed Protocol: MAO-Glo™ Assay
This protocol utilizes a commercially available chemiluminescent assay system (e.g., MAO-Glo™ from Promega), which is a robust and high-throughput method for measuring MAO activity.[10]
-
Reagent Preparation:
-
Reconstitute recombinant human MAO-A and MAO-B enzymes, MAO substrate, and Luciferin Detection Reagent according to the manufacturer's instructions.
-
Prepare serial dilutions of 2-(2,5-Dimethylphenyl)morpholine.
-
-
MAO Reaction:
-
Perform the assay in a white, opaque 96-well plate suitable for luminescence measurements.
-
Add MAO-A or MAO-B enzyme to each well.
-
Add the test compound at various concentrations.
-
Controls:
-
100% Activity: Vehicle control.
-
Inhibitor Control: A known MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., Selegiline).
-
-
Pre-incubate the enzyme and compound for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the MAO substrate.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Generation and Detection:
-
Stop the reaction and initiate the luminescent signal by adding the Luciferin Detection Reagent. This reagent contains luciferase, which converts the MAO product into luciferin, generating light.
-
Incubate for 20 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The amount of light generated is proportional to the MAO activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the compound and fit the curve to determine the IC50 value for both MAO-A and MAO-B.
-
Data Presentation
| Target Enzyme | Potency (IC50, µM) |
| Monoamine Oxidase A (MAO-A) | Experimental Value |
| Monoamine Oxidase B (MAO-B) | Experimental Value |
Conclusion: Synthesizing a Coherent Mechanistic Narrative
By systematically executing the experiments outlined in this guide, researchers can construct a comprehensive in vitro mechanistic profile for 2-(2,5-Dimethylphenyl)morpholine. The combined data from binding, uptake, release, and enzyme inhibition assays will reveal its primary molecular targets, its functional mode of action (inhibitor vs. releaser), its potency, and its selectivity. This foundational knowledge is indispensable for guiding further preclinical development, including in vivo efficacy studies and safety pharmacology assessments. The rigorous, hypothesis-driven approach detailed herein ensures the generation of high-quality, interpretable data, paving the way for a thorough understanding of this novel compound's pharmacological identity.
References
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology. [Link]
-
Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current medicinal chemistry. [Link]
-
Naim, M. J., Alam, O., Alam, M. J., Siddiqui, A. A., & Shrivastava, N. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Zubaty, V., Maas, A., Brandt, S. D., & Meyer, M. R. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology letters. [Link]
-
2-Phenylmorpholine. Wikipedia. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
Adhikari, B., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]
-
Taha, M., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules. [Link]
-
Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). RSC Publishing. [Link]
-
S. M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. [Link]
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews. [Link]
-
Singh, R. K., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry. [Link]
-
S. M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 8. In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. mdpi.com [mdpi.com]
